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CAS No.: 859063-85-7

Cat. No.: B2754270

Get Quote

Executive Summary: The Halogenated Heterocycle
Renaissance
The pyrazine scaffold, particularly its hydroxylated tautomers (pyrazinols/pyrazinones),

represents a privileged structure in medicinal chemistry, most notably validated by the antiviral

agent Favipiravir (T-705) and the antitubercular drug Pyrazinamide.

Brominated pyrazinols—specifically derivatives like 3-bromo-2-hydroxypyrazine and 3,5-

dibromo-2-hydroxypyrazine—are emerging as critical high-value intermediates and potential

active pharmaceutical ingredients (APIs). Unlike their chlorinated or fluorinated counterparts,

brominated derivatives offer unique sigma-hole interactions (halogen bonding) and distinct

lipophilic profiles that modulate membrane permeability and metabolic stability.

This guide analyzes the predicted biological landscape of these compounds, synthesizing data

from computational modeling, structural homology, and established structure-activity

relationships (SAR).
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Structural Activity Relationship (SAR) &
Pharmacophore Modeling
The Tautomeric Equilibrium
The core biological activity of "pyrazinols" is dictated by their tautomeric equilibrium. In solution

and within protein binding pockets, 2-hydroxypyrazines exist predominantly as 2(1H)-

pyrazinones.

Donor/Acceptor Profile: The pyrazinone form presents a distinct hydrogen bond donor (N-H)

and acceptor (C=O) motif, critical for base-pairing mimicry in viral polymerase inhibition.

Role of Bromine: Substitution with bromine at the C-3 or C-5 position exerts a steric and

electronic influence that shifts this equilibrium and alters the pKa of the N-H proton,

potentially enhancing binding affinity to metal-dependent enzymes (e.g., polymerases or

metalloproteases).

The "Sigma-Hole" Effect
Bromine is unique among standard halogens for its accessible sigma-hole—a region of positive

electrostatic potential on the extension of the C-Br bond.

Prediction: Brominated pyrazinols are predicted to form strong halogen bonds with backbone

carbonyl oxygens in target proteins, a specific interaction often absent in fluoro- or chloro-

analogs.

Chemical Space Visualization
The following diagram illustrates the structural logic and predicted impact of bromination on the

pyrazine core.
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Figure 1: SAR Logic flow illustrating how bromination translates to specific biological

advantages in viral and bacterial targets.

Predicted Targets & Mechanisms
Based on structural homology to FDA-approved agents and computational docking studies of

halogenated pyrazines, the following biological activities are predicted with high confidence.

Antiviral Activity (RdRp Inhibition)
Reference Drug: Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide).

Mechanism: Favipiravir acts as a pseudo-base, inhibiting Viral RNA-dependent RNA

polymerase (RdRp).

Prediction for Brominated Analogs: The 3-bromo-2-hydroxypyrazine scaffold mimics the

base-pairing face of guanine/adenine. The bulky bromine atom at C-3 may induce a

conformational lock in the RdRp active site, potentially overcoming resistance mechanisms

seen with smaller halogens.

Target Viruses: Influenza, Ebola, and potentially SARS-CoV-2 (due to RdRp conservation).

Antimycobacterial Activity[1][2]
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Reference Drug: Pyrazinamide (PZA).

Mechanism: PZA is a prodrug converted to pyrazinoic acid, which disrupts membrane

potential and inhibits trans-translation (RpsA).

Prediction: Bromination significantly increases lipophilicity (Calculated LogP shift from -0.6 to

~0.5 for mono-bromo). This is predicted to enhance penetration through the waxy mycolic

acid layer of Mycobacterium tuberculosis.

Toxicity Warning: While potency may increase, hepatotoxicity (a known issue with PZA) must

be monitored, as brominated aromatics can form reactive epoxide intermediates if not

metabolically stable.

Comparative Data Table (Predicted vs. Reference)
Compound
Class

Key
Substituent

LogP (Calc)
Predicted
Target

Primary
Interaction
Mode

Pyrazinol (Ref) -H -0.6 Weak General
H-Bonding

(Donor/Acceptor)

Favipiravir (Ref) -F, -CONH2 -0.4 Viral RdRp
Pseudo-base

pairing

3-Br-Pyrazinol -Br 0.45
Viral RdRp /

Kinase

Halogen Bonding

+ Steric fit

3,5-DiBr-

Pyrazinol
-Br, -Br 1.2

Bacteria (TB) /

Fungal

Membrane

Disruption +

Enzyme

Inhibition

Synthesis & Validation Protocols
To validate these predictions, high-purity synthesis is required. The following protocol outlines

the conversion of aminopyrazine to brominated pyrazinols, a pathway often fraught with

regioselectivity issues.
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Synthetic Pathway (Diazotization-Hydrolysis Strategy)
Direct bromination of pyrazinol is difficult due to competing O-alkylation vs. N-alkylation. The

preferred route starts from aminopyrazine.

Step-by-Step Protocol:

Bromination: React 2-aminopyrazine with N-Bromosuccinimide (NBS) in DMSO/Water (or

DCM) to yield 3,5-dibromo-2-aminopyrazine.[1]

Control: Monitor temperature < 5°C to prevent polymerization.

Diazotization: Treat the brominated amine with Sodium Nitrite (

) in concentrated

or

at 0°C.

Hydrolysis: The diazonium intermediate is unstable; warming the solution to room

temperature (or mild heating to 40°C) spontaneously hydrolyzes the diazo group to a

hydroxyl group.

Purification: Recrystallization from Ethanol/Water.

Experimental Workflow Diagram
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Figure 2: Synthetic route for generating the brominated pyrazinol scaffold from aminopyrazine

precursors.

ADMET & Drug-Likeness Profiling[4]
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For researchers considering this scaffold for lead optimization, the following ADMET

(Absorption, Distribution, Metabolism, Excretion, Toxicity) parameters are critical.

Solubility: Bromination reduces aqueous solubility compared to the parent pyrazinol.

Formulation strategies (e.g., mesylate salts or cyclodextrin complexation) are recommended

for in vivo studies.

Metabolic Stability: The C-3 and C-5 positions are metabolic "soft spots" on the pyrazine ring

for oxidase enzymes. Blocking these with bromine significantly extends the predicted half-life

(

).

Toxicity Signal:

Alert: Poly-halogenated aromatics can induce liver enzyme upregulation (CYP450).

Mitigation: Screen for glutathione conjugation early in the development cycle.

Future Outlook & Recommendations
The brominated pyrazinol scaffold is underutilized. While often relegated to "intermediate"

status, its structural properties suggest it is a viable bioisostere for:

Next-Gen Antivirals: Specifically targeting resistant strains where fluorine-based inhibitors

(like Favipiravir) show reduced binding.

Fragment-Based Drug Discovery (FBDD): The scaffold is small (MW < 260 Da), rigid, and

possesses defined vectors for growth, making it an ideal "fragment" for crystallographic

screening.

Recommendation: Researchers should prioritize the synthesis of 3-bromo-2-hydroxypyrazine-

6-carboxamide derivatives to combine the pharmacophore of Favipiravir with the halogen-

bonding capability of bromine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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